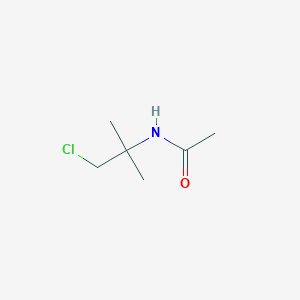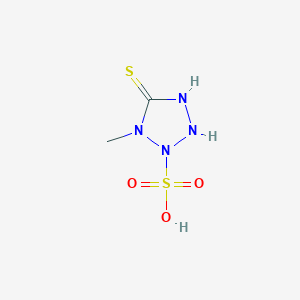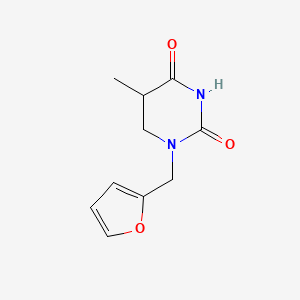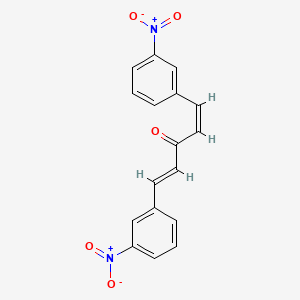
1,5-Bis(3-nitrophenyl)penta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(3-nitrophenyl)penta-1,4-dien-3-one is an organic compound with the molecular formula C17H12N2O4 It is a derivative of penta-1,4-dien-3-one, where two 3-nitrophenyl groups are attached at the 1 and 5 positions
Preparation Methods
The synthesis of 1,5-Bis(3-nitrophenyl)penta-1,4-dien-3-one typically involves the condensation of 3-nitrobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,5-Bis(3-nitrophenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro-substituted diketones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5-Bis(3-nitrophenyl)penta-1,4-dien-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,5-Bis(3-nitrophenyl)penta-1,4-dien-3-one involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1,5-Bis(3-nitrophenyl)penta-1,4-dien-3-one can be compared with other similar compounds such as:
1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one: This compound has hydroxyl groups instead of nitro groups, leading to different chemical and biological properties.
1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one:
1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one: This compound has additional methoxy groups, further modifying its properties.
Properties
CAS No. |
621-21-6 |
|---|---|
Molecular Formula |
C17H12N2O5 |
Molecular Weight |
324.29 g/mol |
IUPAC Name |
(1Z,4E)-1,5-bis(3-nitrophenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C17H12N2O5/c20-17(9-7-13-3-1-5-15(11-13)18(21)22)10-8-14-4-2-6-16(12-14)19(23)24/h1-12H/b9-7-,10-8+ |
InChI Key |
ZPQURSDVJWZXLQ-FKJILZIQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)/C=C\C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



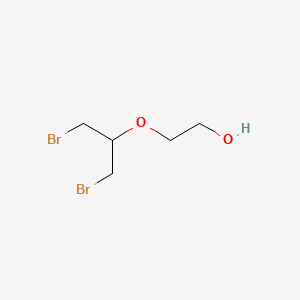
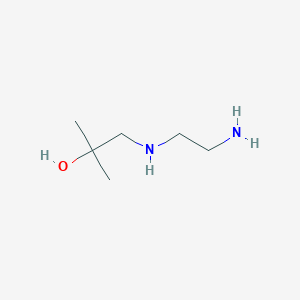
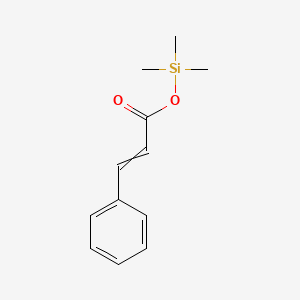
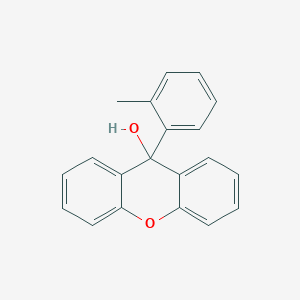

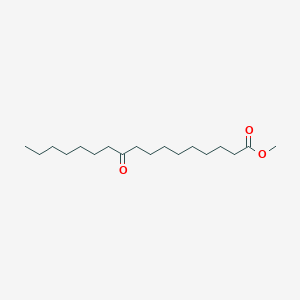
![Pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B14745196.png)


